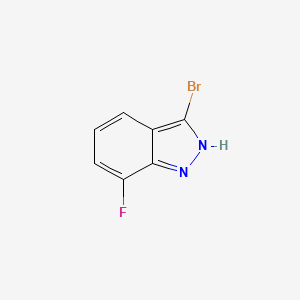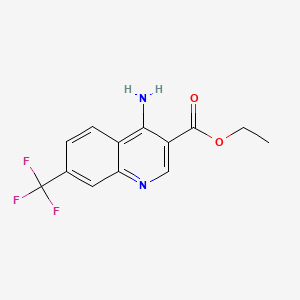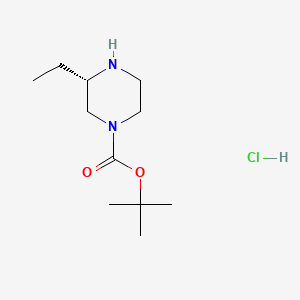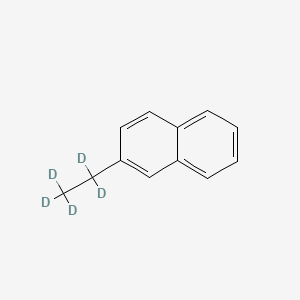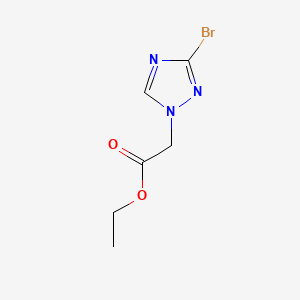
Ethyl-2-(3-Brom-1H-1,2,4-triazol-1-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound that contains a triazole ring substituted with a bromine atom. This compound is often used as a building block in organic synthesis due to its versatile reactivity and ability to form various derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:
Wirkmechanismus
Target of Action
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, also known as ethyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate, is a derivative of 1,2,4-triazole1,2,4-triazole derivatives are known to act as ligands for transition metals, forming coordination complexes .
Mode of Action
1,2,4-triazole derivatives are known to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . This suggests that the compound may interact with its targets by accepting and transferring acyl groups.
Biochemical Pathways
1,2,4-triazole derivatives have been reported to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
1,2,4-triazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may have a broad range of molecular and cellular effects.
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c , indicating that temperature and atmospheric conditions may affect its stability.
Biochemische Analyse
Cellular Effects
While specific cellular effects of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate are not yet fully known, related 1,2,4-triazole derivatives have shown cytotoxic activities against various human cancer cell lines . This suggests that Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Molecular docking studies on related 1,2,4-triazole derivatives suggest that these compounds may interact with the binding pocket of certain enzymes, potentially influencing enzyme activity and gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 3-amino-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions often use reagents like aryl or alkyl halides in the presence of a palladium catalyst and a base.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1H-1,2,4-triazole: Similar in structure but lacks the ethyl acetate group.
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate: Similar but without the bromine substitution.
1H-1,2,4-Triazole-1-acetic acid, 3-bromo-, ethyl ester: Another name for the same compound.
Uniqueness
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the bromine atom and the ethyl acetate group, which confer distinct reactivity and biological properties. The combination of these functional groups allows for versatile applications in various fields .
Eigenschaften
IUPAC Name |
ethyl 2-(3-bromo-1,2,4-triazol-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-2-12-5(11)3-10-4-8-6(7)9-10/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUXBPCBEQVRST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC(=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
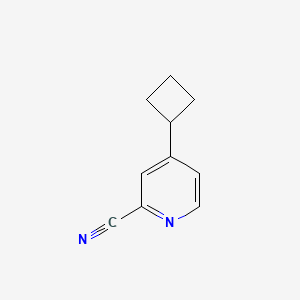
![4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B566690.png)
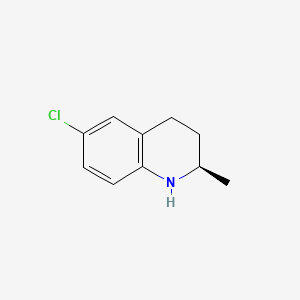
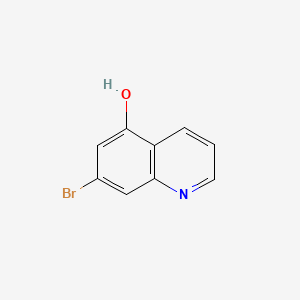
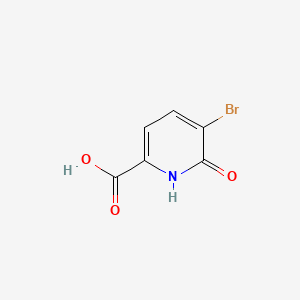
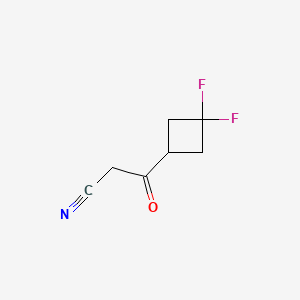
![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)

